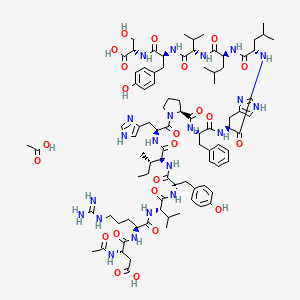
Acetyl Angiotensinogen (1-14), porcine Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl Angiotensinogen (1-14), porcine Acetate is a synthetic peptide derived from the N-terminal acetylation of Angiotensinogen (1-14) porcine. This compound has a molecular weight of 1801.05 and a chemical formula of C87H125N21O21 . It is primarily used in scientific research due to its biological activity and relevance in studying the renin-angiotensin system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetyl Angiotensinogen (1-14), porcine Acetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-terminal acetylation is achieved by treating the peptide with acetic anhydride .
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis of peptides like this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl Angiotensinogen (1-14), porcine Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
Acetyl Angiotensinogen (1-14), porcine Acetate is widely used in scientific research due to its role in the renin-angiotensin system. Its applications include:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating the physiological and pathological roles of the renin-angiotensin system.
Medicine: Exploring potential therapeutic targets for hypertension and cardiovascular diseases.
Industry: Developing peptide-based drugs and diagnostic tools.
Mécanisme D'action
Acetyl Angiotensinogen (1-14), porcine Acetate exerts its effects by interacting with the renin-angiotensin system. The peptide is cleaved by renin to produce angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II then binds to its receptors, leading to vasoconstriction and increased blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensinogen (1-14), porcine: The non-acetylated form of the peptide.
Angiotensin I: A decapeptide produced from the cleavage of angiotensinogen.
Angiotensin II: An octapeptide with potent vasoconstrictive properties.
Uniqueness
Acetyl Angiotensinogen (1-14), porcine Acetate is unique due to its N-terminal acetylation, which can influence its stability, bioavailability, and interaction with enzymes and receptors compared to its non-acetylated counterparts .
Propriétés
Formule moléculaire |
C89H129N21O23 |
|---|---|
Poids moléculaire |
1861.1 g/mol |
Nom IUPAC |
(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C87H125N21O21.C2H4O2/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129;1-2(3)4/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92);1H3,(H,3,4)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-;/m0./s1 |
Clé InChI |
VEFMNRLEKBCEIJ-GAOCSYIHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



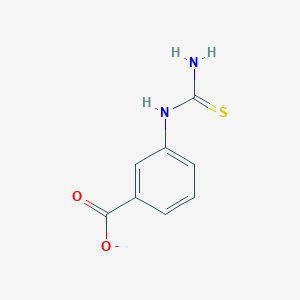
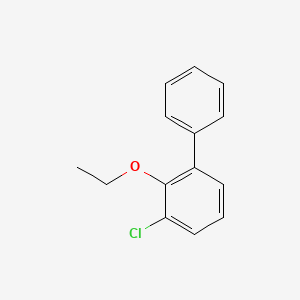
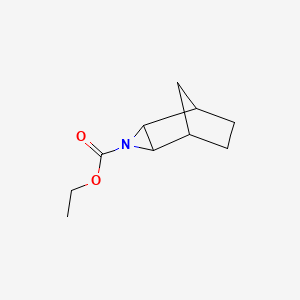
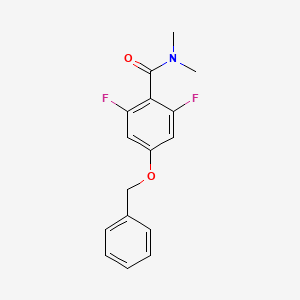
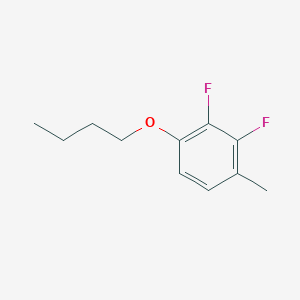
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
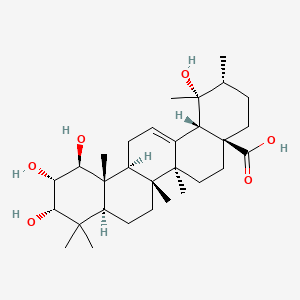
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
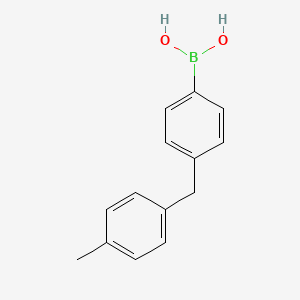
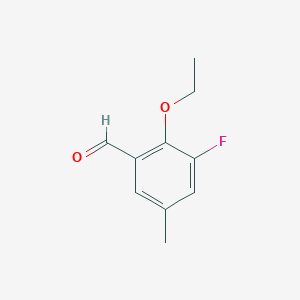
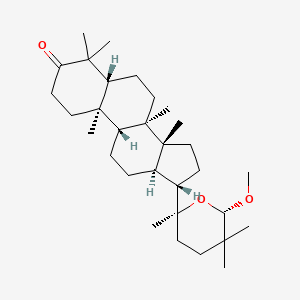

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
